(R)-Dapoxetine
Overview
Description
®-Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. It is the enantiomer of dapoxetine, meaning it is one of two mirror-image forms of the molecule. This compound has gained attention due to its rapid onset of action and short half-life, making it suitable for on-demand treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dapoxetine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the key intermediate, ®-3-chloropropiophenone.
Grignard Reaction: The intermediate undergoes a Grignard reaction with 1-bromo-3-chloropropane to form ®-3-chloro-1-phenylpropan-1-ol.
Oxidation: The alcohol is then oxidized to form ®-3-chloro-1-phenylpropan-1-one.
Amination: The ketone undergoes reductive amination with dimethylamine to yield ®-dapoxetine.
Industrial Production Methods
Industrial production of ®-Dapoxetine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
®-Dapoxetine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert ®-Dapoxetine to its corresponding alcohol.
Substitution: Halogen substitution reactions can modify the chlorine atom in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen substitution reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Oxidation of ®-Dapoxetine can lead to the formation of N-desmethyl dapoxetine and other metabolites.
Reduction: Reduction reactions yield ®-3-chloro-1-phenylpropan-1-ol.
Substitution: Halogen substitution can produce various halogenated derivatives of ®-Dapoxetine.
Scientific Research Applications
®-Dapoxetine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of enantioselective synthesis and chiral resolution.
Biology: Research on ®-Dapoxetine focuses on its effects on serotonin reuptake and its potential use in treating other serotonin-related disorders.
Medicine: Beyond its primary use for premature ejaculation, ®-Dapoxetine is being investigated for its potential in treating depression and anxiety disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
®-Dapoxetine exerts its effects by inhibiting the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This action enhances serotoninergic neurotransmission, which is believed to play a key role in delaying ejaculation. The molecular targets include the serotonin transporter and various serotonin receptors, which modulate the release and reuptake of serotonin.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI used primarily for the treatment of depression.
Sertraline: An SSRI used for depression, anxiety, and other mood disorders.
Paroxetine: An SSRI with applications in treating depression, anxiety, and post-traumatic stress disorder.
Uniqueness of ®-Dapoxetine
®-Dapoxetine is unique among SSRIs due to its rapid onset of action and short half-life, making it particularly suitable for on-demand treatment of premature ejaculation. Unlike other SSRIs, which are typically used for chronic conditions, ®-Dapoxetine’s pharmacokinetic profile allows for flexible dosing and minimizes the risk of long-term side effects.
Properties
IUPAC Name |
(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHYDPUVLEVMC-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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